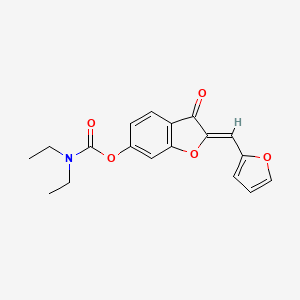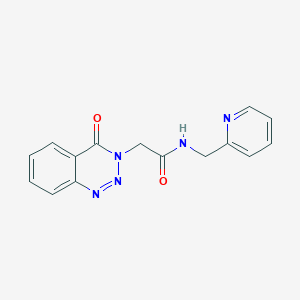
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a pyridine derivative that has shown promise in a variety of applications, including as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and physiological effects:
Studies have shown that 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide has a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activity of certain signaling pathways that are involved in cancer cell growth and proliferation.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide in lab experiments is that it has shown promise as a potential therapeutic agent for the treatment of cancer. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use as a therapeutic agent.
Future Directions
There are several potential future directions for research on 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide. One area of interest is to further investigate its mechanism of action, in order to better understand how it works and how it can be optimized as a therapeutic agent. Another potential direction is to explore its potential use in combination with other chemotherapeutic agents, in order to enhance its efficacy. Additionally, further studies are needed to investigate its safety and toxicity profile, in order to determine its potential for use in clinical settings.
Synthesis Methods
The synthesis of 5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide involves several steps. The starting material is 3-cyclobutyl-1-methyl-1H-pyrazole-5-carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-bromo-2-chloropyridine to form the desired compound.
Scientific Research Applications
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide has been studied for its potential use in a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as a chemotherapeutic agent.
properties
IUPAC Name |
5-bromo-2-chloro-N-(5-cyclobutyl-2-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrClN4O/c1-20-12(6-11(19-20)8-3-2-4-8)18-14(21)10-5-9(15)7-17-13(10)16/h5-8H,2-4H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOXGNLEPMPVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CCC2)NC(=O)C3=C(N=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-2-chloro-N-(3-cyclobutyl-1-methyl-1H-pyrazol-5-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(3,3-Dimethyl-2-oxo-1-azetanyl)phenyl]-3,3-dimethyl-2-azetanone](/img/structure/B2418911.png)
![2-{[2-(3-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2418913.png)
![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2418915.png)
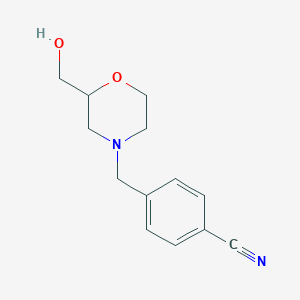

![(2,4-dimethoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2418919.png)
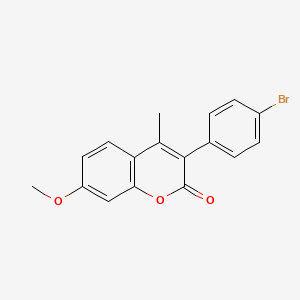
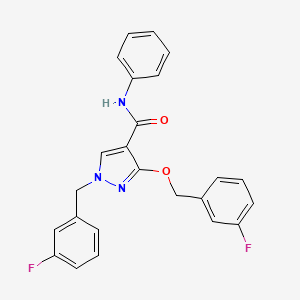
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)
